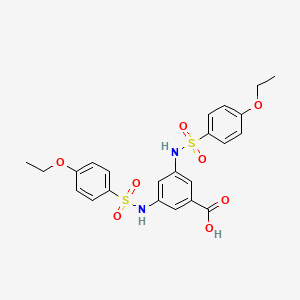

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid

Übersicht

Beschreibung

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid is a complex organic compound with the molecular formula C23H24N2O8S2 and a molecular weight of 520.58 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it a valuable tool in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonation of 4-ethoxyaniline, followed by coupling with 3,5-diaminobenzoic acid under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amines under specific conditions.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula : C23H24N2O8S2

- SMILES : CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)OCC

The compound features two sulfonamide groups attached to a benzoic acid core, which enhances its solubility and reactivity in biological systems.

Medicinal Chemistry Applications

1. Antitumor Activity

Several studies have indicated that compounds with sulfonamide functionalities exhibit significant antitumor properties. For instance, research on similar sulfonamide derivatives has shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that bis-aryl sulfonamides can effectively target specific pathways involved in tumor growth, suggesting that 3,5-bis(4-ethoxybenzenesulfonamido)benzoic acid may possess similar properties .

2. Anti-inflammatory Effects

Sulfonamide compounds are also recognized for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Preliminary structure-activity relationship (SAR) studies suggest that modifications on the aryl rings can enhance its efficacy as an anti-inflammatory agent .

Biochemical Applications

1. Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes. Research indicates that sulfonamides can act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can be leveraged for therapeutic purposes, particularly in conditions where enzyme regulation is crucial .

2. Drug Delivery Systems

Due to its solubility and chemical stability, this compound can be explored as a component in drug delivery systems. Its ability to form complexes with drugs could enhance the bioavailability and controlled release of therapeutic agents .

Materials Science Applications

1. Polymer Synthesis

The functional groups present in this compound make it a suitable candidate for synthesizing novel polymers with specific properties. These polymers can be utilized in various applications ranging from drug delivery systems to coatings with tailored functionalities .

2. Photonic Applications

Research into the photonic properties of sulfonamide derivatives suggests potential applications in optoelectronic devices. The compound's ability to absorb and emit light can be harnessed in developing sensors and other photonic devices .

Case Study 1: Antitumor Activity

A study investigating a series of bis-aryl sulfonamide compounds found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The findings indicated that modifications to the sulfonamide group could enhance the antitumor activity, supporting further exploration of this compound as a potential anticancer agent .

Case Study 2: Anti-inflammatory Properties

In vivo studies on related compounds demonstrated their effectiveness in reducing inflammation markers in animal models of arthritis. These results provide a basis for investigating the anti-inflammatory potential of this compound through similar experimental setups .

Wirkmechanismus

The mechanism of action of 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function . Additionally, the aromatic rings can participate in π-π interactions, further influencing molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Bis(4-methoxybenzenesulfonamido)benzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

3,5-Bis(4-chlorobenzenesulfonamido)benzoic acid: Contains chlorine atoms, leading to different reactivity and applications.

3,5-Bis(4-nitrobenzenesulfonamido)benzoic acid:

Uniqueness

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid is unique due to its ethoxy groups, which provide distinct electronic and steric properties. These characteristics make it particularly useful in specific research applications where other similar compounds may not be as effective .

Biologische Aktivität

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid is a sulfonamide compound that has garnered attention for its potential biological activities. With a molecular formula of C23H24N2O8S2, this compound features two ethoxy-substituted phenyl rings connected via a sulfonamide linkage to a benzoic acid moiety. This structure suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Weight : 492.57 g/mol

- SMILES Notation : CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that sulfonamide compounds can modulate the NF-κB signaling pathway, which is crucial for immune responses and inflammation . Additionally, these compounds may interact with proteolytic enzymes, influencing protein degradation pathways such as the ubiquitin-proteasome system and autophagy .

Antimicrobial Activity

Sulfonamide compounds are well-known for their antimicrobial properties. Studies have demonstrated that derivatives of benzoic acid can exhibit significant antibacterial and antifungal activities. The presence of the ethoxy groups in this compound may enhance its lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens .

Anticancer Potential

Recent investigations into sulfonamide analogs have shown promising results in inhibiting cancer cell proliferation. For example, bioactivity assays indicated that modifications in the structure of bis-aryl sulfonamides could lead to enhanced anticancer effects by targeting specific cellular pathways involved in tumor growth .

Anti-inflammatory Effects

The ability of this compound to inhibit NF-κB signaling suggests potential anti-inflammatory properties. Compounds that modulate this pathway can reduce the expression of pro-inflammatory cytokines, thereby alleviating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study involving various bis-aryl sulfonamide compounds highlighted the importance of specific substituents on the phenyl rings for biological activity. Modifications at designated sites significantly affected the compound's efficacy in activating NF-κB and ISRE pathways, indicating that structural optimization is crucial for enhancing biological responses .

| Compound | Modification | Activity Change |

|---|---|---|

| Compound 1 | No modification | Baseline activity |

| Compound 4 | Removal of methoxy | Significant loss |

| Compound 5 | Substitution with larger group | Reduced activity |

In Vivo Studies

In vivo studies have shown that certain derivatives of sulfonamides can enhance immune responses when used as adjuvants in vaccination protocols. For instance, compounds that prolonged activation of TLR pathways demonstrated increased efficacy in murine models .

Eigenschaften

IUPAC Name |

3,5-bis[(4-ethoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O8S2/c1-3-32-19-5-9-21(10-6-19)34(28,29)24-17-13-16(23(26)27)14-18(15-17)25-35(30,31)22-11-7-20(8-12-22)33-4-2/h5-15,24-25H,3-4H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUULOZKOYXUBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>78.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85199487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.